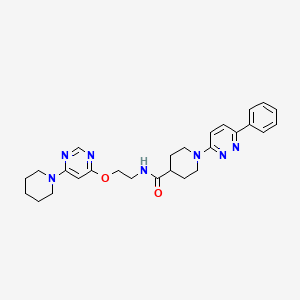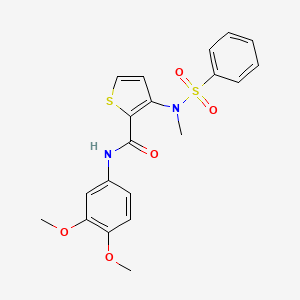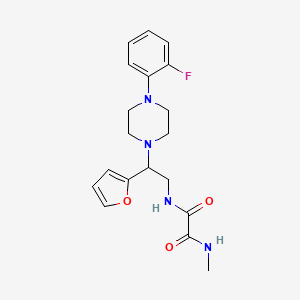
1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C27H33N7O2 and its molecular weight is 487.608. The purity is usually 95%.
BenchChem offers high-quality 1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-phenylpyridazin-3-yl)-N-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)oxy)ethyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Properties
The molecule has been studied for its potential in inhibiting angiogenesis, a critical process in tumor growth and metastasis. A series of derivatives were synthesized and tested using the chick chorioallantoic membrane (CAM) model. The derivatives exhibited significant anti-angiogenic activity and also showed DNA cleavage activities, suggesting potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Anticancer Properties
Derivatives of the molecule have shown promising anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with some compounds outperforming the standard drug curcumin. The structure-activity relationship (SAR) analysis indicated that certain structural moieties, when attached to the main molecule, can enhance its anti-proliferative activities. Molecular docking studies suggested good binding affinity with Bcl-2 protein, a critical player in cell death regulation (Parveen et al., 2017).
Process Development for Central Nervous System Disorders
A scalable and facile synthetic process was established for a derivative of this molecule, identified as a novel Rho kinase inhibitor. This compound is under investigation for the treatment of central nervous system disorders. The optimized process involved acylation, deprotection, and salt formation, demonstrating the potential for large-scale production (Wei et al., 2016).
Soluble Epoxide Hydrolase Inhibition
Derivatives have been identified as inhibitors of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acids. This inhibition can have various physiological implications, potentially in the regulation of blood pressure and inflammation. The research highlighted critical functional groups and structural modifications that enhanced potency and selectivity, providing a foundation for further development of therapeutic agents (Thalji et al., 2013).
Inhibition of PCSK9
Compounds from this chemical series were identified as small molecule inhibitors of PCSK9 mRNA translation, a mechanism relevant to cholesterol metabolism and cardiovascular diseases. The series showed improved potency and pharmacokinetic properties over earlier lead structures, indicating potential therapeutic applications (Londregan et al., 2018).
properties
IUPAC Name |
1-(6-phenylpyridazin-3-yl)-N-[2-(6-piperidin-1-ylpyrimidin-4-yl)oxyethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N7O2/c35-27(28-13-18-36-26-19-25(29-20-30-26)33-14-5-2-6-15-33)22-11-16-34(17-12-22)24-10-9-23(31-32-24)21-7-3-1-4-8-21/h1,3-4,7-10,19-20,22H,2,5-6,11-18H2,(H,28,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCQZDHVXPYNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)OCCNC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2627886.png)

![N-(4-chlorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2627888.png)
![2-Methyl-3-[(oxolan-2-yl)methoxy]pyrazine](/img/structure/B2627889.png)
![N-(2,6-dimethylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2627890.png)
![4-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B2627892.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2627894.png)



![1,3-Thiazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2627901.png)
![2-Morpholino-6-nitrooxazolo[4,5-b]pyridine](/img/structure/B2627902.png)
![N-(4-chlorobenzyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2627905.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide](/img/structure/B2627907.png)